Lipophilicity (XLogP3) Head-to-Head Comparison: 3-Methylbenzothiophene vs. Des-Methyl Analog
The 3-methyl substituent on the benzothiophene core of the target compound (CAS 21036-85-1) increases computed lipophilicity relative to the closest des-methyl analog 4-(benzo[b]thiophen-3-yl)thiazol-2-amine (CAS 278781-86-5). This is a critical parameter governing passive membrane permeability and nonspecific protein binding in cellular assays [1][2].
| Evidence Dimension | Computed XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine (CAS 278781-86-5): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (approximately 2.5-fold increase in predicted octanol-water partition coefficient) |
| Conditions | PubChem computed values using XLogP3 3.0 algorithm; identical computational method for both compounds |
Why This Matters
A ΔXLogP3 of +0.4 shifts the compound into a higher lipophilicity range that may improve membrane permeation but also increase the risk of off-target promiscuity; researchers selecting building blocks for SAR campaigns must match lipophilicity to the target product profile rather than assuming all benzothiophene-thiazole analogs are interchangeable.
- [1] PubChem. Compound Summary for CID 3348034, 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3348034 View Source
- [2] PubChem. Compound Summary for CID 2826288, 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine (CAS 278781-86-5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2826288 View Source
